N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKNLITGUXUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorobenzoyl chloride.
Reaction: The 5-amino-2-methoxyaniline is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The methoxy and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could replace the methoxy or chloro groups with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Insecticidal Activity: Pyridine-thioacetamide hybrids (e.g., ) outperform commercial insecticides like acetamiprid, suggesting that electron-withdrawing groups (e.g., cyano, styryl) enhance aphid toxicity.
- Enzyme Inhibition: The 5-amino group in the target compound resembles MAO-A/B inhibitors (e.g., IC₅₀ = 0.028 mM for a pyrazoloquinoxaline analog ), but direct activity data is lacking.
- Antiviral Potential: Pyridine-containing acetamides (e.g., 5RH3 ) bind SARS-CoV-2 Mpro via H-bonds with ASN142/GLY143. The target compound’s methoxy group may sterically hinder similar interactions.
Structural and Physicochemical Properties
Structural Analysis :
- Lipophilicity: The target compound’s higher LogP than N-(4-chlorophenyl)-2-(hydroxyimino)acetamide suggests better membrane permeability, critical for CNS-targeting drugs .
Biological Activity
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Amino group : Contributes to its reactivity and biological interactions.
- Methoxy group : May enhance lipophilicity and influence pharmacokinetic properties.
- Chlorophenyl group : Potentially increases the compound's interaction with biological targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with specific enzymes or receptors : This may lead to modulation of biochemical pathways.
- Inhibition of enzyme activity : Such as those involved in cancer cell proliferation or microbial resistance mechanisms.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi, indicating a broad-spectrum antimicrobial potential .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study evaluated its effects on various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Inhibition Growth Percent (IGP) |
|---|---|---|
| MCF7 | 10.0 | 45% |
| A549 | 15.0 | 38% |
| HCT116 | 12.0 | 42% |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has moderate cytotoxic effects against these cancer cell lines .
Case Studies
-
Study on Antimicrobial Efficacy :
In a comparative study, this compound was tested alongside standard antibiotics. The results showed that it was more effective than ampicillin against certain bacterial strains, highlighting its potential as an alternative therapeutic agent . -
Anticancer Research :
A series of experiments conducted on breast cancer models indicated that treatment with this compound resulted in reduced tumor size and improved survival rates in animal models. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions between substituted anilines and chloroacetamide derivatives. For example, analogous compounds like N-(4-amino-2-chlorophenyl)-2-methoxyacetamide are synthesized by reacting 4-amino-2-chloroaniline with methoxyacetyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to control exothermicity . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to maximize yield and purity. Catalysts like DMAP or coupling agents (EDC/HOBt) may enhance efficiency in multi-step protocols .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Methodology : Characterization relies on spectroscopic and crystallographic techniques:
- NMR : and NMR verify substituent positions and identify impurities (e.g., unreacted intermediates).
- IR : Confirms functional groups like amide C=O (~1650 cm) and aromatic C-Cl (~750 cm) .
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
- HPLC-MS : Assesses purity (>95%) and detects byproducts .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Initial bioactivity studies include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acetamide group’s hydrogen-bonding potential .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate key pharmacophores .
- Purity validation : Use DSC (differential scanning calorimetry) to detect polymorphic forms that may alter bioavailability .
- Molecular docking : Compare binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) to explain discrepancies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and oral bioavailability .
- Formulation studies : Nanoencapsulation or lipid-based carriers to improve blood-brain barrier penetration for CNS targets .
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) to identify CYP450-mediated degradation pathways .
Q. How does the spatial arrangement of substituents (e.g., chloro vs. methoxy groups) influence biological activity?
- Methodology :
- Isomer synthesis : Compare positional analogs (e.g., N-(4-chloro-2-methoxyphenyl) vs. N-(5-chloro-2-methoxyphenyl)) using Suzuki coupling or Ullmann reactions .
- Computational modeling : DFT calculations to map electrostatic potentials and steric effects impacting target binding .
- In vitro assays : Test isomers against the same biological targets to correlate substituent position with IC shifts .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Quantify binding affinity () for receptors like EGFR or tubulin .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to guide structure-based drug design .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
